![molecular formula C7H16ClNO B2459118 2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride CAS No. 2402789-97-1](/img/structure/B2459118.png)
2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is an alcohol derivative and can be used as a pharmaceutical intermediate . It is known for its role in the preparation of various pharmaceutical agents, particularly in the treatment of conditions such as rheumatoid arthritis and psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with carbamic acid, [(1S,3R)-3-hydroxycyclopentyl]-, 1,1-dimethylethyl ester.
Reaction: The starting material undergoes a series of reactions, including reduction and substitution, to form the desired compound.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted amines .
Scientific Research Applications
2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
2-[(1S,3R)-3-aminocyclopentyl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7-2-1-6(5-7)3-4-9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNGSIFUBYOWJD-ZJLYAJKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
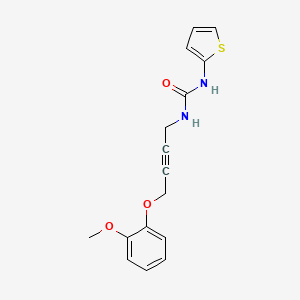

![ethyl 2-(2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2459040.png)
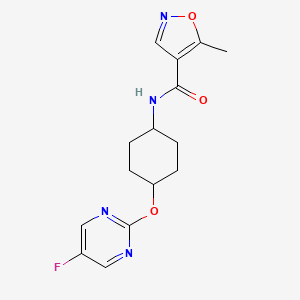
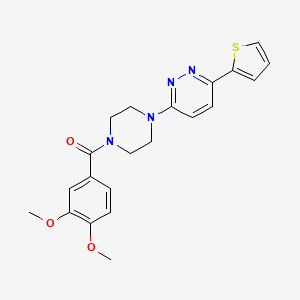
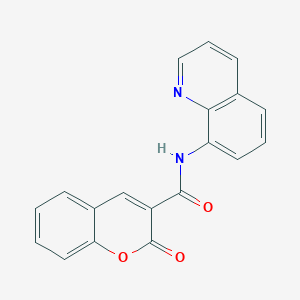
![2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2459047.png)
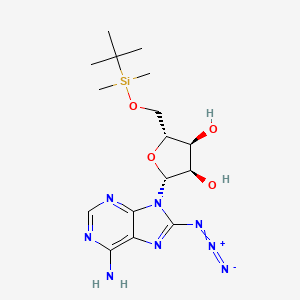
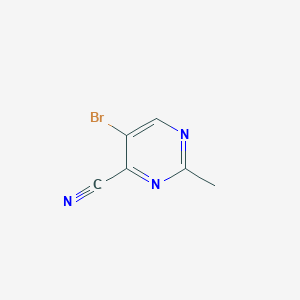
![5-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2459052.png)
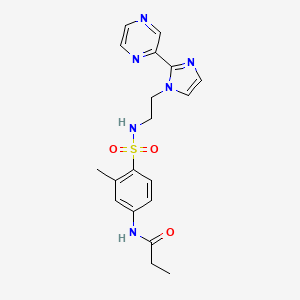
![[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B2459055.png)
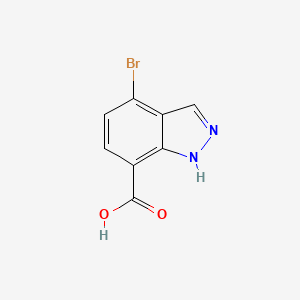
![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2459058.png)
